

Technical Guide: Mass Spectrometry Fragmentation of 4-Chloro-3-nitro-DL- phenylalanine

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Compound of Interest

Compound Name: 4-Chloro-3-nitro-DL-phenylalanine

CAS No.: 788144-24-1

Cat. No.: B3340659

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Executive Summary

4-Chloro-3-nitro-DL-phenylalanine (CN-Phe) is a non-canonical amino acid derivative often employed as a scaffold in peptide synthesis or as a specific inhibitor in enzymatic assays. Its detection and validation via Mass Spectrometry (MS) present unique challenges due to the simultaneous presence of an electron-withdrawing nitro group, a halogen (chlorine), and the zwitterionic amino acid backbone.

This guide provides a comparative analysis of CN-Phe against its structural analogs.^[1] Unlike standard Phenylalanine, CN-Phe exhibits a distinct isotopic signature and fragmentation hierarchy that allows for high-specificity filtering in complex matrices.

Part 1: Structural Context & Predicted Fragmentation Logic

To accurately interpret the MS/MS spectrum, one must decouple the molecule into its three reactive centers.

The Molecular Ion & Isotope Pattern^[2]^[3]

- Formula:

- Monoisotopic Mass (

): ~244.02 Da

- Precursor Ion

: m/z 245.03

Expert Insight (The Chlorine Signature): The most immediate diagnostic feature is the chlorine isotope pattern. Unlike nitro-phenylalanine (which shows a singlet parent ion), CN-Phe will display a 3:1 ratio between the

245 (

) and

247 (

) peaks. This doublet is the first filter for validating the compound's identity.

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), CN-Phe follows two competing pathways:

- Backbone Cleavage (Universal AA Pathway): Loss of ammonia (

) and the carboxyl group (

), typical of all

-amino acids.

- Side-Chain Specificity (Ortho-Effect): The 4-Chloro-3-nitro substitution pattern creates a "crowded" aromatic ring. The nitro group often undergoes radical loss of

or

, which is distinguishable from the backbone loss.

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation logic.

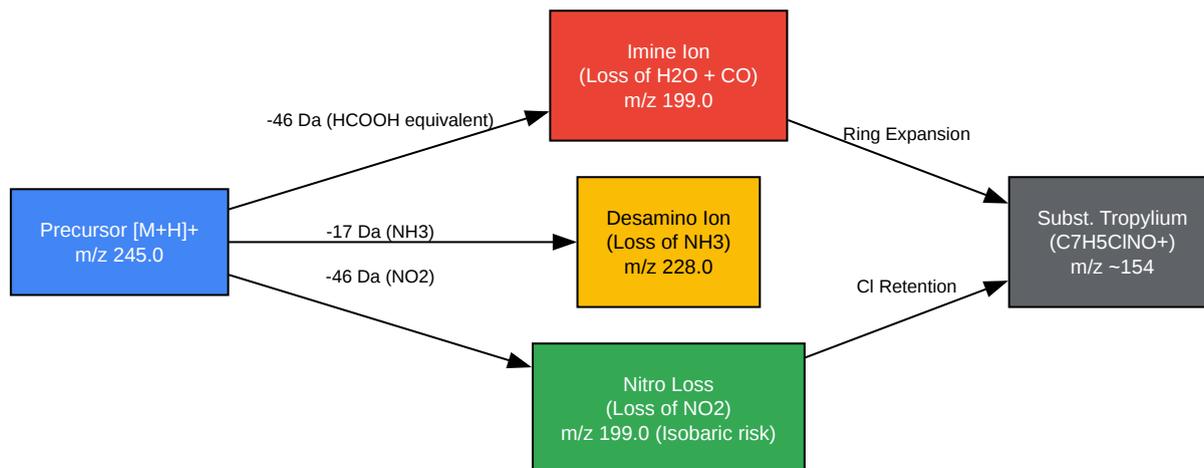


Fig 1. Competing fragmentation pathways for 4-Chloro-3-nitro-phenylalanine.

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Part 2: Comparative Analysis (The "Alternatives")

In drug development, this compound is often an impurity or a metabolite. Distinguishing it from its non-chlorinated or non-nitrated analogs is critical.

Table 1: Spectral Differentiation Matrix

Feature	Target: 4-Cl-3-NO ₂ -Phe	Alt 1: 4-Cl-Phenylalanine	Alt 2: 3-NO ₂ -Phenylalanine
Precursor ()	245.0	200.0	211.1
Isotope Pattern	Doublet (3:1)	Doublet (3:1)	Singlet
Primary Fragment	199 (Loss of)	154 (Loss of)	165 (Loss of)
Diagnostic Loss	-46 Da (Dual source: or Backbone)	-46 Da (Backbone only)	-30 Da () or -46 Da ()
Specificity Score	High (Mass + Isotope + Frag)	Medium (Common interference)	Medium (Isobaric risks)

Critical Differentiation Note

The loss of 46 Da is "dangerous" in this specific molecule. In standard amino acids, -46 Da indicates the loss of

(formic acid equivalent). However, the nitro group also has a mass of 46 Da.

- Differentiation Strategy: Look for the m/z 228 peak (Loss of

). If you see 245

228, the amino acid backbone is intact. If you immediately see 245

199, it could be either pathway. High-resolution MS (HRMS) is recommended here to distinguish the exact mass defect of

vs

.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, use this standard operating procedure (SOP) optimized for polar aromatic amino acids.

Sample Preparation

- Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid high organic content initially to prevent precipitation).
- Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

LC-MS/MS Conditions

- Ionization: Electrospray Ionization (ESI) Positive Mode ().
- Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
 - Why: The chloro-nitro group increases hydrophobicity compared to Phe, increasing retention time.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.

Validation Workflow (Graphviz)

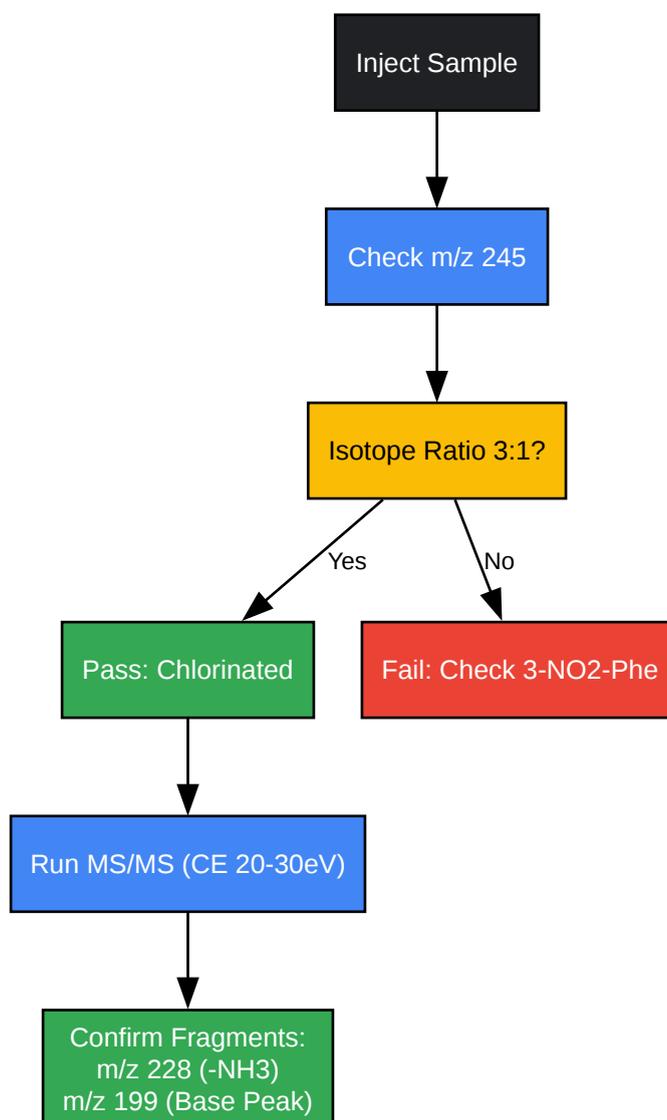


Fig 2. Step-by-step validation logic for identifying 4-Chloro-3-nitro-Phe.

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Part 4: Troubleshooting & Expert Tips

The "Ortho Effect" Interference

In 4-Chloro-3-nitro-phenylalanine, the chlorine and nitro groups are adjacent (ortho). Under high collision energy, you may observe a unique rearrangement loss of ClNO (63 Da) or OH radical transfer.

- Observation: If you see unexpected peaks at

180-182, this is likely due to the ortho-interaction expelling the nitro-chloro moiety. This is a high-confidence confirmation of the specific regioisomer, distinguishing it from 2-chloro or 4-nitro isomers where the groups are distant.

Sensitivity Issues

The nitro group is strongly electron-withdrawing, which can suppress ionization efficiency in positive mode ESI compared to native Phenylalanine.

- Solution: If signal is low, switch to Negative Mode ESI. The carboxyl group () often ionizes better in the presence of electron-withdrawing ring substituents.

References

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